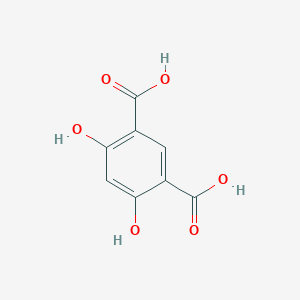

4,6-Dihydroxyisophthalic acid

Descripción general

Descripción

16,16-dimetil Prostaglandina A1 es un análogo sintético de la prostaglandina A1, caracterizado por la adición de dos grupos metilo en la posición 16. Esta modificación mejora su estabilidad y resistencia a la degradación metabólica. Las prostaglandinas son compuestos lipídicos que realizan diversas funciones fisiológicas, incluida la regulación de la inflamación, el flujo sanguíneo y la formación de coágulos sanguíneos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 16,16-dimetil Prostaglandina A1 típicamente involucra los siguientes pasos:

Material de partida: La síntesis comienza con un precursor de prostaglandina.

Metilación: La posición 16 del precursor de prostaglandina se metila utilizando agentes metilantes como el yoduro de metilo en presencia de una base como el carbonato de potasio.

Oxidación y reducción: El compuesto se somete a reacciones de oxidación y reducción para introducir los grupos funcionales necesarios y lograr la estereoquímica deseada.

Purificación: El producto final se purifica utilizando técnicas cromatográficas para garantizar una alta pureza y rendimiento.

Métodos de producción industrial

La producción industrial de 16,16-dimetil Prostaglandina A1 sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra:

Síntesis a granel: Se utilizan grandes cantidades de materiales de partida y reactivos.

Equipo automatizado: Se emplean reactores automatizados y sistemas de purificación para mejorar la eficiencia y la consistencia.

Control de calidad: Se implementan medidas estrictas de control de calidad para garantizar que el producto final cumpla con los estándares de la industria.

Análisis De Reacciones Químicas

Tipos de reacciones

16,16-dimetil Prostaglandina A1 se somete a diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, alterando las propiedades del compuesto.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en posiciones específicas.

Reactivos y condiciones comunes

Agentes oxidantes: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Agentes reductores: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.

Solventes: Las reacciones se llevan a cabo típicamente en solventes como diclorometano, etanol o acetonitrilo.

Principales productos formados

Aplicaciones Científicas De Investigación

Synthesis of Pigments

One of the primary applications of 4,6-dihydroxyisophthalic acid is in the synthesis of pigments. According to a patent, it can be utilized to create pigmentary products through conventional conditioning processes such as grinding or milling. The pigments produced are applicable in:

- Lacquers

- Enamels

- Paints

- Printing Inks

The process involves converting this compound into an acid chloride, which is then reacted with other compounds to yield pigments with desirable color properties .

Intermediate in Chemical Synthesis

This compound serves as an intermediate in synthesizing various chemicals, including:

- Dyes : It can be used as a precursor for developing synthetic dyes, enhancing colorfastness and stability.

- Resins : The compound is employed in producing thermosetting resins that exhibit high thermal stability and mechanical strength.

- Flame Retardants : Its chemical structure allows for modifications that enhance flame-retardant properties in polymers .

Applications in Material Science

In material science, this compound is explored for its potential in developing advanced materials:

- Polymer Composites : It can be incorporated into polymer matrices to improve thermal and mechanical properties.

- Coatings : The compound can be formulated into coatings that provide enhanced durability and resistance to environmental factors.

Case Study 1: Pigment Production

A study demonstrated the effectiveness of using this compound in producing a specific pigment used in automotive paints. The resulting pigment exhibited excellent color retention and resistance to fading under UV exposure. The synthesis involved a series of reactions leading to the formation of a stable pigment with high opacity .

Case Study 2: Flame Retardant Development

Research has shown that incorporating this compound into polymer formulations significantly improved their flame retardancy. The modified polymers passed stringent fire safety tests, making them suitable for use in construction materials where fire resistance is critical .

Mecanismo De Acción

16,16-dimetil Prostaglandina A1 ejerce sus efectos interactuando con receptores específicos de prostaglandina en la superficie de las células diana. Esta interacción desencadena una cascada de vías de señalización intracelular, lo que lleva a diversas respuestas fisiológicas. El mecanismo de acción del compuesto involucra:

Unión a receptores: Se une a los receptores de prostaglandina, como los receptores EP y FP.

Activación de las vías de señalización: La unión activa las vías de señalización, incluida la vía del AMP cíclico (AMPc) y la vía del fosfatidilinositol (PI).

Efectos fisiológicos: Estas vías regulan procesos como la inflamación, la proliferación celular y la apoptosis.

Comparación Con Compuestos Similares

16,16-dimetil Prostaglandina A1 es único debido a su mayor estabilidad y resistencia a la degradación metabólica. Compuestos similares incluyen:

Prostaglandina A1: El compuesto principal, menos estable y más susceptible a la descomposición metabólica.

16,16-dimetil Prostaglandina E1: Otro análogo con modificaciones similares, utilizado para diferentes aplicaciones terapéuticas.

16,16-dimetil Prostaglandina F2α: Un compuesto relacionado con efectos fisiológicos distintos.

Estas comparaciones resaltan las propiedades únicas de 16,16-dimetil Prostaglandina A1, lo que lo convierte en una herramienta valiosa en la investigación científica y en las posibles aplicaciones terapéuticas.

Actividad Biológica

4,6-Dihydroxyisophthalic acid (DHIPA) is an organic compound with significant biological activity and potential applications in various fields, including medicinal chemistry and materials science. This article delves into its synthesis, biological properties, and relevant case studies, supported by data tables and detailed research findings.

- Molecular Formula : C₈H₆O₆

- Molar Mass : 198.13 g/mol

- Melting Point : 308-310 °C

- pKa : 2.56 (predicted)

This compound features two hydroxyl groups that confer acidic properties and enable participation in esterification and acylation reactions, making it a versatile building block in organic synthesis .

Synthesis

The synthesis of DHIPA can be achieved through various methods, including:

- Direct Hydroxylation : Hydroxylation of isophthalic acid derivatives.

- Reflux Method : Dissolving 10 g of DHIPA in methanol with concentrated sulfuric acid to yield derivatives like 4,6-dihydroxyisophthalohydrazide .

Antimicrobial Properties

Research indicates that DHIPA exhibits notable antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, revealing the following Minimum Inhibitory Concentrations (MIC):

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Bacillus subtilis | 12.5 |

| Escherichia coli | 25 |

| Staphylococcus aureus | 50 |

These results suggest that DHIPA can serve as a potential antimicrobial agent in medical applications .

Corrosion Inhibition

In addition to its antimicrobial properties, DHIPA has been studied for its role as a corrosion inhibitor for carbon steel in acidic environments. The compound demonstrated significant inhibition efficiency, with a maximum effectiveness of 86.2% at a concentration of 300 ppm . The inhibition mechanism was attributed to the adsorption of DHIPA onto the metal surface, forming a protective layer against corrosive agents .

Case Studies

- Antimicrobial Efficacy : In vitro experiments showed that DHIPA reduced bacterial counts from cells/mL to zero at optimal concentrations, indicating its potential as an antibacterial agent in environmental and medical settings .

- Corrosion Studies : Electrochemical tests using Tafel plots revealed that increasing the concentration of DHIPA significantly decreased the charge transfer resistance (Rct) from 48.6 to 351.3 ohm cm², highlighting its effectiveness as a corrosion inhibitor .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of DHIPA with target proteins involved in microbial metabolism. These studies confirmed the compound's ability to interact favorably with bacterial enzymes, further supporting its role as an antimicrobial agent .

Propiedades

IUPAC Name |

4,6-dihydroxybenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O6/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2,9-10H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZGVIIXFGJCRDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C(=O)O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50467841 | |

| Record name | 4,6-Dihydroxyisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19829-74-4 | |

| Record name | 4,6-Dihydroxyisophthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19829-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dihydroxyisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.